4-Hydroxy-3-methylbutanal

Flavor chemistry XLogP3 Hydrophilicity

4-Hydroxy-3-methylbutanal (CAS 56805-34-6) is a C5 hydroxyaldehyde (molecular formula C5H10O2, molecular weight 102.13 g/mol) that functions as a Maillard-derived Strecker aldehyde in food flavor systems and as a bifunctional building block in organic synthesis. The compound bears both an aldehyde group and a primary hydroxyl group on a branched carbon skeleton, which confers physicochemical properties—including a predicted XLogP3 of −0.2 and a hydrogen bond donor/acceptor profile (1 donor, 2 acceptors)—that are distinct from unsubstituted C5 aldehydes.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 56805-34-6
Cat. No. B13949847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylbutanal
CAS56805-34-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(CC=O)CO
InChIInChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3
InChIKeyRWXBAXNFTXQJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylbutanal (CAS 56805-34-6): Procurement-Specification Overview for Flavor and Synthetic Applications


4-Hydroxy-3-methylbutanal (CAS 56805-34-6) is a C5 hydroxyaldehyde (molecular formula C5H10O2, molecular weight 102.13 g/mol) that functions as a Maillard-derived Strecker aldehyde in food flavor systems and as a bifunctional building block in organic synthesis . The compound bears both an aldehyde group and a primary hydroxyl group on a branched carbon skeleton, which confers physicochemical properties—including a predicted XLogP3 of −0.2 and a hydrogen bond donor/acceptor profile (1 donor, 2 acceptors)—that are distinct from unsubstituted C5 aldehydes . Documented applications include its detection in fermented dairy products (cheese, yogurt) where it contributes malty aroma notes, its use as a synthetic intermediate for aldol condensation reactions, and its oxidation to produce the corresponding 4-hydroxy-3-methylbutanoic acid derivative . The compound is commercially available in research quantities (typically ≥95% purity) for flavor chemistry investigations and synthetic methodology development.

4-Hydroxy-3-methylbutanal (CAS 56805-34-6): Why In-Class C5 Aldehydes Are Not Interchangeable


Unsubstituted C5 aldehydes such as 3-methylbutanal (isovaleraldehyde, CAS 590-86-3), 2-methylbutanal, and pentanal share the same carbon skeleton length but lack the C4 hydroxyl moiety that defines 4-hydroxy-3-methylbutanal [1]. This structural difference is functionally significant in two contexts. First, in flavor applications, the hydroxyl group alters the compound's polarity (XLogP3 −0.2 versus 3-methylbutanal's more hydrophobic profile), affecting partition behavior between food matrices and headspace, which directly impacts odor activity values (OAVs) and sensory perception . Second, in synthetic applications, the presence of both aldehyde and primary alcohol functionality enables orthogonal reactivity that is unavailable in simple alkyl aldehydes—including selective oxidation of the aldehyde while preserving the hydroxyl, or aldol condensation with ketones where the hydroxyl remains intact . Procurement of generic 3-methylbutanal or 2-methylbutanal cannot replicate the bifunctional reactivity required for hydroxyl-retaining transformations or the specific sensory contributions of the hydroxylated analog in fermented dairy flavor reconstruction.

4-Hydroxy-3-methylbutanal (CAS 56805-34-6): Quantitative Differentiation Evidence for Scientific Selection


4-Hydroxy-3-methylbutanal vs. 3-Methylbutanal: Partition Coefficient and Polarity Differentiation

4-Hydroxy-3-methylbutanal exhibits a predicted XLogP3 value of −0.2, reflecting moderate hydrophilicity attributable to its C4 hydroxyl group, in contrast to unsubstituted C5 aldehydes such as 3-methylbutanal (isovaleraldehyde) and 2-methylbutanal, which are significantly more hydrophobic. This polarity difference is a direct consequence of the hydroxyl moiety, which introduces hydrogen bond donor capacity (1 donor) and additional hydrogen bond acceptor capacity (2 total acceptors) . While head-to-head experimental partition coefficient comparison data in identical food matrices are not available in the open literature, the computed XLogP3 difference is a class-level inference derived from fundamental physicochemical principles that govern flavor compound behavior in multiphase food systems. In flavor formulation, compounds with lower XLogP3 values partition preferentially into aqueous phases relative to more lipophilic homologs, affecting the time-intensity profile of aroma release, the odor activity value (OAV) calculation methodology, and the compound's compatibility with water-based versus oil-based flavor delivery systems . For procurement decisions in flavor house applications, this polarity distinction determines whether the compound can be directly incorporated into aqueous flavor bases or requires emulsification/stabilization strategies that differ from those used for hydrophobic Strecker aldehydes.

Flavor chemistry XLogP3 Hydrophilicity Matrix partitioning Sensory science

4-Hydroxy-3-methylbutanal vs. 3-Methylbutanal: Orthogonal Synthetic Reactivity via Bifunctional Aldehyde-Hydroxyl Architecture

4-Hydroxy-3-methylbutanal possesses both an aldehyde group and a primary hydroxyl group on the same C5 backbone, enabling orthogonal synthetic transformations that are impossible with unsubstituted C5 aldehydes such as 3-methylbutanal, 2-methylbutanal, or pentanal. Oxidation of 4-hydroxy-3-methylbutanal with chromic acid in dilute acetic acid proceeds via a cyclic intermediate (the first mechanistic step) to yield a C5H10O3 product, which corresponds to 4-hydroxy-3-methylbutanoic acid—the hydroxyl group remains intact while the aldehyde is selectively oxidized . In contrast, oxidation of 3-methylbutanal under identical conditions yields 3-methylbutanoic acid (isovaleric acid) with no hydroxyl functionality retained, as the compound lacks the necessary oxygen atom for hydroxyl preservation. Additionally, 4-hydroxy-3-methylbutanal participates in aldol condensation reactions with cyclopentanone under basic conditions to form 2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one, wherein the hydroxyl group is preserved in the final product structure . Simple alkyl aldehydes cannot yield hydroxyl-bearing aldol products unless an external hydroxyl source is introduced. For synthetic chemists procuring building blocks for hydroxyl-retaining transformations or for generating hydroxylated derivatives without protection/deprotection sequences, 4-hydroxy-3-methylbutanal offers a step-economy advantage that simple aldehydes cannot provide.

Organic synthesis Aldol condensation Selective oxidation Bifunctional building blocks Cyclic intermediates

4-Hydroxy-3-methylbutanal: Rotatable Bond Flexibility and Complexity vs. Straight-Chain and Simple Branched Aldehydes

4-Hydroxy-3-methylbutanal exhibits a computed rotatable bond count of 3 and a molecular complexity score of 52, as determined from its molecular structure . In comparison, 3-methylbutanal (isovaleraldehyde) has a rotatable bond count of 2 (due to the absence of the C4 hydroxyl group) and a lower complexity score, reflecting its simpler alkyl aldehyde architecture. Straight-chain pentanal has a rotatable bond count of 3 but lacks the methyl branching and hydroxyl substitution that contribute to 4-hydroxy-3-methylbutanal's higher complexity. The higher rotatable bond count of 4-hydroxy-3-methylbutanal (3 bonds) compared to 3-methylbutanal (2 bonds) confers greater conformational flexibility, which can influence: (i) molecular recognition events in biological or sensory systems (e.g., receptor binding geometry), (ii) crystallization behavior and solid-state packing (relevant to the compound's reported melting point of 80-88 °C versus 3-methylbutanal's liquid state at room temperature), and (iii) entropy-driven effects in binding thermodynamics. For computational chemists and QSAR modelers, these topological differences necessitate distinct molecular descriptors that preclude simple substitution of one compound for another in predictive models.

Computational chemistry Conformational flexibility Molecular complexity QSAR Structure-property relationships

4-Hydroxy-3-methylbutanal: Solid Physical State vs. Liquid 3-Methylbutanal and 2-Methylbutanal

4-Hydroxy-3-methylbutanal is a solid at ambient temperature with a reported melting point range of 80-88 °C . In contrast, its closest structural analog 3-methylbutanal (isovaleraldehyde, CAS 590-86-3) is a colorless liquid at standard temperature and pressure (STP), as are 2-methylbutanal and pentanal [1]. This phase difference arises from the presence of the C4 hydroxyl group, which enables intermolecular hydrogen bonding in the solid state that is absent in the purely alkyl aldehydes. The solid physical state confers several practical advantages for procurement and handling: (i) reduced volatility and lower vapor pressure, minimizing loss during storage and improving shelf-life stability; (ii) elimination of solvent evaporation and headspace loss issues that complicate accurate weighing of volatile liquid aldehydes; (iii) simplified packaging and shipping requirements compared to flammable liquid aldehydes; (iv) reduced odor nuisance during laboratory handling due to suppressed vapor pressure. For procurement specifications in flavor houses and synthetic laboratories, the solid-state physical form of 4-hydroxy-3-methylbutanal represents a tangible handling advantage over its liquid aldehyde comparators.

Physical property Melting point Solid-state handling Storage stability Formulation

4-Hydroxy-3-methylbutanal (CAS 56805-34-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Fermented Dairy Flavor Reconstruction and Malty Note Formulation

Flavor houses and food scientists developing fermented dairy flavor formulations (cheese, yogurt, cultured milk products) utilize 4-hydroxy-3-methylbutanal to reproduce authentic malty aroma notes that arise from Maillard and Strecker degradation pathways during fermentation and thermal processing. The compound has been specifically identified in fermented product flavor profiles where its malty character contributes to the overall sensory signature . Its moderate hydrophilicity (XLogP3 −0.2) facilitates partitioning into aqueous dairy matrices, differentiating its release kinetics from more hydrophobic Strecker aldehydes like 3-methylbutanal . Procurement for this application should specify high-purity material (≥95%) suitable for sensory evaluation and flavor reconstitution studies.

Synthesis of Hydroxylated Carboxylic Acid Derivatives via Selective Aldehyde Oxidation

Synthetic organic chemists employ 4-hydroxy-3-methylbutanal as a bifunctional building block for the preparation of 4-hydroxy-3-methylbutanoic acid and its derivatives. Oxidation with chromic acid in dilute acetic acid proceeds through a cyclic intermediate to yield the corresponding C5H10O3 hydroxy acid product while preserving the C4 hydroxyl functionality intact . This transformation enables one-step access to hydroxylated carboxylic acid scaffolds that would otherwise require multistep protection/deprotection sequences when starting from non-hydroxylated aldehydes. Procurement specifications should include verified aldehyde content (via titration or GC) and confirmation of hydroxyl group integrity.

Aldol Condensation Building Block for Hydroxyl-Bearing α,β-Unsaturated Ketones

4-Hydroxy-3-methylbutanal serves as an aldehyde partner in aldol condensation reactions with cyclic ketones, exemplified by its reaction with cyclopentanone under basic conditions to yield 2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one . The hydroxyl group is retained in the final α,β-unsaturated ketone product, providing a synthetic handle for subsequent derivatization or for imparting polarity to the aldol adduct. This application is relevant for medicinal chemistry programs requiring hydroxylated enone scaffolds and for materials chemistry applications where hydroxyl functionality modifies polymer or resin properties. Procurement should specify material suitable for aldol condensation chemistry with low levels of oxidation byproducts.

Computational Chemistry and QSAR Model Development for Food Flavorants

Computational chemists and QSAR modelers developing predictive tools for flavor compound behavior require accurate molecular descriptors for 4-hydroxy-3-methylbutanal that cannot be approximated by substituting values from simpler aldehydes. The compound's distinct topological parameters—including rotatable bond count (3), molecular complexity (52), hydrogen bond donor/acceptor profile (1 donor, 2 acceptors), and XLogP3 (−0.2)—differentiate it from 3-methylbutanal and other C5 aldehydes . For QSAR models predicting odor thresholds, partition behavior, or receptor binding, accurate descriptor assignment is essential. Procurement for this application typically requires analytical-grade material with certificate of analysis documenting purity and identity confirmation via NMR or GC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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